7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-2-aminobenzamide, followed by cyclization and subsequent introduction of the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Reduced quinazolinone analogs.
Substitution: Substituted quinazolinone compounds with different nucleophiles.
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to bind selectively to certain proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyrrolidine-containing compounds: Molecules that include a pyrrolidine ring but differ in other structural aspects.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group but varying in other parts of the molecule.
Uniqueness
7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its combination of structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-4-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-20-17(23-21(22-13)24-8-4-5-9-24)10-14(11-18(20)25)16-7-6-15(26-2)12-19(16)27-3/h6-7,12,14H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQBQZLLYEXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C4=C(C=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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